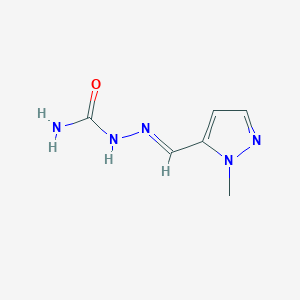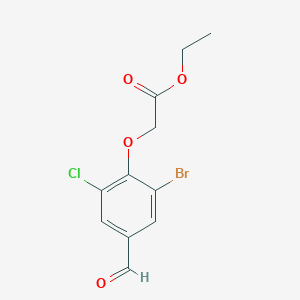![molecular formula C17H12N4S B5718869 N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5718869.png)
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, commonly known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell-related diseases.
Mécanisme D'action
TAK-659 works by inhibiting N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, a key enzyme involved in the signaling pathway of B cells. N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine plays a critical role in the activation and proliferation of B cells, as well as the production of antibodies. By inhibiting N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, TAK-659 blocks the downstream signaling pathways that lead to B cell activation and proliferation.
Biochemical and Physiological Effects
In addition to its effects on B cells, TAK-659 has also been shown to inhibit other enzymes in the same family as N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine, such as TEC and ITK. This broader inhibition profile may contribute to its efficacy in treating various B cell-related diseases. TAK-659 has also been shown to have good oral bioavailability and to be well-tolerated in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TAK-659 is its specificity for N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-2-pyrimidinamine and related enzymes, which may reduce the risk of off-target effects. However, its broad inhibition profile may also lead to unintended effects on other immune cells or signaling pathways. Another limitation is the lack of data on the long-term safety and efficacy of TAK-659 in humans, as it is still in the early stages of clinical development.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is its potential use in combination with other therapies, such as immune checkpoint inhibitors or chemotherapy. Another direction is the exploration of its effects on other immune cells or signaling pathways. Additionally, further studies are needed to determine the optimal dosing and duration of treatment for different B cell-related diseases.
Méthodes De Synthèse
The synthesis of TAK-659 involves several steps, including the formation of the thiazole and pyrimidine rings, as well as the coupling of the two rings. The final product is obtained through purification and isolation processes. The precise details of the synthesis method are proprietary information of the company that developed TAK-659.
Applications De Recherche Scientifique
TAK-659 has been shown to be effective in preclinical models of B cell-related diseases, including lymphoma and autoimmune disorders. In a study published in Cancer Research, TAK-659 was found to inhibit the growth of lymphoma cells both in vitro and in vivo. Another study published in Arthritis & Rheumatology showed that TAK-659 reduced the severity of arthritis in a mouse model of rheumatoid arthritis.
Propriétés
IUPAC Name |
4-naphthalen-2-yl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4S/c1-2-5-13-10-14(7-6-12(13)4-1)15-11-22-17(20-15)21-16-18-8-3-9-19-16/h1-11H,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPSCBKPRNMVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Naphthalen-2-yl-thiazol-2-yl)-pyrimidin-2-yl-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![7-(4-fluorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5718796.png)


![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5718830.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5718837.png)
![2-(4-chlorophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5718844.png)
![ethyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5718859.png)
![6-allyl-2-(4-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5718876.png)


![ethyl 2-[(methoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5718900.png)
